molecular formula C12H7N3O4 B2634133 N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide CAS No. 919860-68-7

N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide

Cat. No.: B2634133
CAS No.: 919860-68-7
M. Wt: 257.205
InChI Key: UZFLSFVHABEGLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide is a heterocyclic compound characterized by the presence of an isoindoline nucleus and an isoxazole ring

Mechanism of Action

Target of Action

N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide is a bioactive aromatic compound that has been found to bind with high affinity to multiple receptors . These receptors are the primary targets of this compound and play a crucial role in its mechanism of action.

Mode of Action

The interaction of this compound with its targets results in a series of biochemical reactions. The compound binds to the receptors, triggering a cascade of events that lead to changes in cellular functions .

Biochemical Pathways

This compound affects various biochemical pathways. The compound’s interaction with its targets influences these pathways, leading to downstream effects that contribute to its overall biological activity .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties. These properties impact the compound’s bioavailability, determining how much of the compound reaches its targets and how long it stays in the body .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. Some compounds showed potent anticancer activities . For instance, it was shown to cause arrest in the G0/G1 phase in Huh7 cells and caused a significant decrease in CDK4 levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-isoindoline-1,3-dione derivatives and isoxazole-containing molecules . These compounds share structural similarities but may differ in their specific functional groups and reactivity.

Uniqueness

N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide stands out due to its unique combination of an isoindoline nucleus and an isoxazole ring, which imparts distinct chemical and biological properties.

Biological Activity

N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer and antimicrobial properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Synthesis and Structural Characteristics

The compound is synthesized through various methods, including Claisen–Schmidt condensation and other synthetic routes involving isoindoline and isoxazole derivatives. The structural framework allows for interactions with biological targets, making it a candidate for further pharmacological evaluation.

In Vitro Studies

The National Cancer Institute (NCI) has evaluated the compound's anticancer potential using a panel of approximately sixty cancer cell lines. The results indicated notable antitumor activity with mean GI50 (growth inhibition 50) values of 15.72 μM and TGI (total growth inhibition) values of 50.68 μM .

Table 1: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHuh74.7G0/G1 phase arrest
This compoundMCF73.8CDK4 downregulation
This compoundHCT1168.5Apoptosis induction

The compound exhibited selective cytotoxicity against cancer cells while showing higher IC50 values in normal human epithelial cells (MCF12A), indicating its potential for targeted cancer therapy .

The mechanism underlying the anticancer activity involves cell cycle arrest at the G0/G1 phase and downregulation of cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell cycle progression. Western blot analyses confirmed increased levels of retinoblastoma protein (Rb), essential for G1 phase arrest .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been screened for antimicrobial activity. Preliminary studies indicate that it possesses significant antibacterial properties against various strains, although detailed quantitative data are still emerging .

Table 2: Antimicrobial Activity Overview

Test OrganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD
Pseudomonas aeruginosaTBD

Case Study 1: Anticancer Efficacy in Liver Cancer Models

A study focused on liver cancer cell lines (Huh7) demonstrated that the compound not only inhibited cell proliferation but also induced apoptosis. The analysis revealed a significant reduction in alpha-fetoprotein secretion, a marker commonly associated with liver cancer progression .

Case Study 2: Comparative Analysis with Existing Anticancer Agents

In comparative studies with established chemotherapeutics like doxorubicin and sorafenib, this compound showed promising results with lower IC50 values against liver cancer cell lines, suggesting enhanced efficacy and potential as a novel therapeutic agent .

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O4/c16-10-6-2-1-3-7(9(6)12(18)15-10)14-11(17)8-4-5-13-19-8/h1-5H,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFLSFVHABEGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC=NO3)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.